7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol
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Overview
Description
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively, and hydroxyl groups at the 2nd and 4th positions on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe hydroxyl groups are then introduced via hydrolysis or oxidation reactions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl groups to hydrogen.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
- 7-Chloro-8-fluoro-3-nitro-1,6-naphthyridine-2,4-diol
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 7-Chloro-8-fluoro-1,6-naphthyridine-2,4-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H4ClFN2O2 |
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Molecular Weight |
214.58 g/mol |
IUPAC Name |
7-chloro-8-fluoro-4-hydroxy-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O2/c9-8-6(10)7-3(2-11-8)4(13)1-5(14)12-7/h1-2H,(H2,12,13,14) |
InChI Key |
RGNTYGHUSLOVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=C(C(=C2NC1=O)F)Cl)O |
Origin of Product |
United States |
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